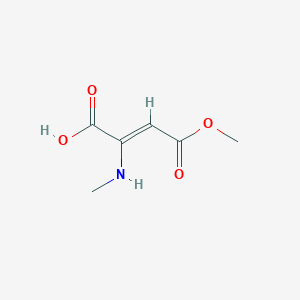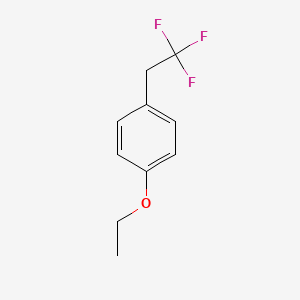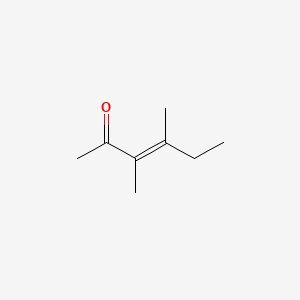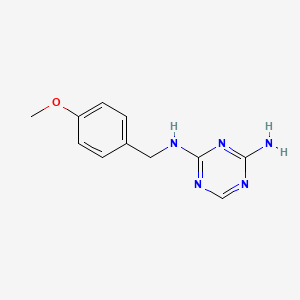![molecular formula C20H28N3O3S B13823197 3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stable free radical nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the reaction of 5-(Dimethylamino)-1-naphthalenesulfonyl chloride with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the naphthalenesulfonamido group.
Substitution: The compound can participate in substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various sulfonamide derivatives, reduced naphthalenesulfonamido compounds, and substituted dimethylamino derivatives .
Applications De Recherche Scientifique
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the labeling of biomolecules to investigate protein folding and conformational changes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its stable free radical nature, which allows it to interact with various molecular targets. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. This interaction is crucial for its use as a spin label in EPR spectroscopy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl chloride: Another sulfonamide derivative used for labeling amino acids and proteins.
5-(Dimethylamino)-1-naphthalenesulfonic acid: Used in similar applications but lacks the stable free radical property.
Uniqueness
3-[5-(Dimethylamino)-1-naphthalenesulfonamido]-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its stable free radical nature, making it particularly valuable in EPR spectroscopy. Its ability to form stable covalent bonds with biomolecules sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H28N3O3S |
|---|---|
Poids moléculaire |
390.5 g/mol |
InChI |
InChI=1S/C20H28N3O3S/c1-19(2)13-18(20(3,4)23(19)24)21-27(25,26)17-12-8-9-14-15(17)10-7-11-16(14)22(5)6/h7-12,18,21H,13H2,1-6H3 |
Clé InChI |
DFANVHMLBZEKBN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1[O])(C)C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;(4R,5R,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13823125.png)

![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)


![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)

